4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential as a kinase inhibitor.
Industry: Utilized in the development of new materials, such as metal-organic frameworks and polymers.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, its ability to intercalate into DNA can disrupt DNA replication and transcription processes, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- 3,5-Bis(1,2,4-triazol-1-yl)pyridine
- Tris[1,2,4]triazolo[1,3,5]triazine
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide stands out due to its unique combination of triazolopyridine and triazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H17N7O/c26-17(9-4-8-16-23-22-15-7-1-2-10-25(15)16)21-14-6-3-5-13(11-14)18-19-12-20-24-18/h1-3,5-7,10-12H,4,8-9H2,(H,21,26)(H,19,20,24) |
InChI Key |
WTJKBTWZMOTBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origin of Product |
United States |
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